molecular formula C10H12O2 B6162120 1-(4-hydroxyphenyl)butan-2-one CAS No. 91060-98-9

1-(4-hydroxyphenyl)butan-2-one

Cat. No.: B6162120
CAS No.: 91060-98-9
M. Wt: 164.2
InChI Key:
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Description

1-(4-hydroxyphenyl)butan-2-one, also known as 4-(4-Hydroxyphenyl)butan-2-one, is a compound with the molecular formula C10H12O2 . It is used in perfumery, cosmetics, and as a food additive to impart a fruity odor .


Synthesis Analysis

One of the ways this compound can be synthesized is through a Claisen-Schmidt condensation followed by catalytic hydrogenation . In this process, acetone is condensed with 4-hydroxybenzaldehyde to form an α,β-unsaturated ketone. Then the alkene part is reduced to the alkane .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 164.201 Da .


Chemical Reactions Analysis

In terms of chemical reactions, one study demonstrated a biocatalytic cascade reaction starting from naturally derived rhododendrol glycosides by the use of a glucosidase and an alcohol dehydrogenase to produce raspberry ketone in high yield .


Physical And Chemical Properties Analysis

This compound appears as white needles . It has a melting point of 82 to 84 °C and a boiling point of 140 to 146 °C at 0.5 mmHg . It is insoluble in water .

Scientific Research Applications

1-(4-Hydroxyphenyl)butan-2-one has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, fragrances, and other products. It is also used as a reagent in organic synthesis. It is used in the synthesis of various drugs, including anti-inflammatory agents, anti-cancer agents, and other therapeutic agents. It is also used in the synthesis of fluorescent dyes and other fluorescent compounds.

Mechanism of Action

1-(4-hydroxyphenyl)butan-2-one, also known as Raspberry Ketone (RK), is a natural product found in various plants, including raspberries . It has attracted attention due to its potential metabolic activities .

Target of Action

RK’s primary targets are metabolic diseases, including obesity, diabetes, and liver and heart injuries . It has been used for weight control, but its effect on weight loss is still controversial .

Mode of Action

RK interacts with its targets by accelerating fatty acid oxidation, balancing serum glucose level, anti-inflammation, and antioxidant process . The structure of RK is similar to the structures of capsaicin and synephrine, compounds known to exert anti-obese actions and alter the lipid metabolism .

Biochemical Pathways

RK is a product of the phenylpropanoid pathway in various plants . It serves as an attractant for pollinators and fruit flies . The beneficial effects of RK on the development of metabolic diseases have been demonstrated in both in vivo and in vitro studies .

Pharmacokinetics

It has been reported that rk has a pka of 995 and a logD of 184, suggesting that it is moderately lipophilic . This could potentially impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of RK’s action include accelerating fatty acid oxidation, balancing serum glucose level, anti-inflammation, and antioxidant process . These actions contribute to its potential beneficial effects on metabolic diseases .

Action Environment

The action of RK can be influenced by environmental factors. Furthermore, the solubility of RK in an aqueous environment was found to be around 2.5 mg/mL, which could influence its distribution and action within the body .

Advantages and Limitations for Lab Experiments

1-(4-Hydroxyphenyl)butan-2-one is an effective reagent for many organic synthesis experiments. It is relatively easy to handle and has a low boiling point, making it easy to evaporate. It is also relatively non-toxic, making it safe to use in the laboratory. However, it is also volatile and flammable, so it should be handled with care.

Future Directions

1-(4-Hydroxyphenyl)butan-2-one is a versatile compound with a wide range of potential applications. It has potential applications in the synthesis of drugs, fragrances, and other products. It also has potential applications in the synthesis of fluorescent dyes and other fluorescent compounds. Further research is needed to explore the potential applications of this compound in the fields of medicine, agriculture, and industry. Additionally, further research is needed to explore the biochemical and physiological effects of this compound and to develop improved synthesis methods.

Synthesis Methods

1-(4-Hydroxyphenyl)butan-2-one can be synthesized by a variety of methods. The most commonly used method is the reaction between 4-hydroxybenzaldehyde and 2-butanone in the presence of a base catalyst. This reaction is carried out at a temperature of around 80°C and yields this compound in good yields.

Safety and Hazards

Little is known about the long-term safety of 1-(4-hydroxyphenyl)butan-2-one . Users are advised to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .

Biochemical Analysis

Biochemical Properties

Raspberry ketone is a product of the phenylpropanoid pathway in various plants . It interacts with enzymes such as the NADPH-dependent curcumin/dihydrocurcumin reductase CurA from Escherichia coli, which catalyzes the final step of raspberry ketone synthesis . It also interacts with a 4-coumarate: CoA ligase from parsley (Petroselinum crispum) and a monofunctional benzalacetone synthase from Chinese rhubarb (Rheum palmatum) .

Cellular Effects

It has been suggested that it may have potential metabolic activities, including anti-obesity, antidiabetes, cardioprotection, and hepatoprotection .

Molecular Mechanism

The molecular mechanism of 1-(4-hydroxyphenyl)butan-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that the compound may have oxidative damage or endocrine-disrupting effects .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well studied. It is known that the compound is used in the food and fragrance industry, and its potential toxicity for humans has not yet been clarified .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway in various plants . It interacts with enzymes such as the NADPH-dependent curcumin/dihydrocurcumin reductase CurA from Escherichia coli .

Transport and Distribution

It is known that the compound is a natural product from red raspberry (Rubus idaeus L.) .

Subcellular Localization

It is known that the compound is a natural product from red raspberry (Rubus idaeus L.) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-hydroxyphenyl)butan-2-one involves the condensation of 4-hydroxyacetophenone with butanone in the presence of a base to form the desired product.", "Starting Materials": [ "4-hydroxyacetophenone", "butanone", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Mix 4-hydroxyacetophenone and butanone in a 1:1 molar ratio in a reaction flask.", "Add a base (e.g. sodium hydroxide) to the reaction mixture to act as a catalyst.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. diethyl ether).", "Dry the organic layer with anhydrous sodium sulfate and filter.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol) to obtain pure 1-(4-hydroxyphenyl)butan-2-one." ] }

91060-98-9

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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